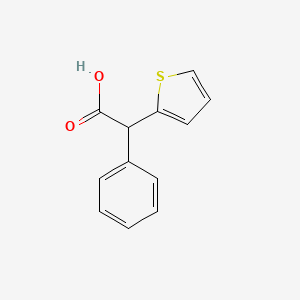

Phenyl(thiophen-2-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

6343-63-1 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

2-phenyl-2-thiophen-2-ylacetic acid |

InChI |

InChI=1S/C12H10O2S/c13-12(14)11(10-7-4-8-15-10)9-5-2-1-3-6-9/h1-8,11H,(H,13,14) |

InChI Key |

QIMHOHNDXHYFIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CS2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Thiophen 2 Yl Acetic Acid and Its Precursors

Retrosynthetic Analysis of Phenyl(thiophen-2-yl)acetic Acid

A retrosynthetic analysis of this compound offers a logical framework for devising its synthesis by breaking the molecule down into simpler, commercially available starting materials. The primary disconnection points are the carbon-carbon bonds alpha to the carboxylic acid group.

One logical disconnection is at the bond between the alpha-carbon and the thiophene (B33073) ring. This leads to a phenylacetic acid synthon and a thiophene synthon. The corresponding synthetic equivalent for the thiophene synthon could be a 2-halothiophene, which could be coupled with the enolate of a phenylacetate (B1230308) derivative.

Alternatively, disconnection of the bond between the alpha-carbon and the phenyl ring suggests a thiophene-2-acetic acid synthon and a phenyl synthon. The synthetic equivalent would involve the alpha-arylation of a thiophene-2-acetate derivative with a phenyl halide.

A third retrosynthetic approach involves disconnecting the carboxylic acid group itself, leading to phenyl(thiophen-2-yl)methane. This intermediate could then be carboxylated. This approach, however, is often less direct. A more common strategy is the disconnection of the nitrile group in a precursor, phenyl(thiophen-2-yl)acetonitrile, which is a well-established route to carboxylic acids. mdpi.comresearchgate.netorgsyn.orglibretexts.orgchemistrysteps.com

Direct Synthesis Routes for this compound

Direct synthesis routes aim to construct the target molecule in a limited number of steps from key precursors.

Carboxylation reactions provide a direct method for introducing the carboxylic acid moiety. One such approach involves the formation of an organometallic intermediate from a suitable precursor, followed by quenching with carbon dioxide. For instance, the Grignard reagent of 2-(chloromethyl)thiophene (B1266113) can be reacted with a phenyl Grignard reagent, followed by carboxylation.

Another powerful method is palladium-catalyzed carbonylation. nih.gov In this approach, an aryl halide, such as 2-bromo-5-phenylthiophene, can be subjected to carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile to generate the carboxylic acid derivative. beilstein-journals.org

Table 1: Examples of Carboxylation Reactions

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-dibromo-3-methylthiophene | 1. Mg, 2. CO2 | 4-bromo-3-methyl-2-thiophenecarboxylic acid | - | nih.gov |

The hydrolysis of a nitrile precursor, phenyl(thiophen-2-yl)acetonitrile, is a robust and widely used method for the synthesis of this compound. mdpi.comresearchgate.net This transformation can be achieved under either acidic or basic conditions. libretexts.orgchemistrysteps.com

Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. orgsyn.orglibretexts.org The reaction proceeds through the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. chemistrysteps.com

Base-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong base, like sodium or potassium hydroxide. researchgate.netlibretexts.orgchemistrysteps.com This initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid. libretexts.org

Table 2: Conditions for Nitrile Hydrolysis

| Hydrolysis Type | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| Acidic | H2SO4, H2O, heat | Phenyl(thiophen-2-yl)acetamide | This compound | orgsyn.orglibretexts.orgchemistrysteps.com |

Convergent syntheses involve the separate preparation of key fragments of the target molecule, which are then combined in a final step. For this compound, a common convergent strategy is the Suzuki-Miyaura cross-coupling reaction. frontiersin.orgnih.gov This approach can be used to form the bond between the phenyl and thiophene rings.

For example, a (4-bromothiophen-2-yl)acetic acid derivative can be coupled with a phenylboronic acid in the presence of a palladium catalyst and a base. frontiersin.org Alternatively, a thiophene-2-boronic acid derivative can be coupled with a bromo-phenylacetic acid derivative. These methods offer a high degree of flexibility for introducing various substituents on either aromatic ring.

Another multi-step approach involves the synthesis of 2-thiopheneacetic acid, which is then further functionalized. google.com

Preparation of Key Intermediates for this compound Synthesis

The successful synthesis of this compound relies on the efficient preparation of key intermediates.

Thiophene-2-carboxylic acid and its derivatives are crucial building blocks. nih.govresearchgate.netgoogle.com These compounds can be prepared through various methods. One common route is the carboxylation of a 2-lithiated thiophene, which is generated by treating thiophene with a strong base like n-butyllithium.

Halogenated thiophene-2-carboxylic acid derivatives are also important intermediates, which can be prepared through bromination/debromination sequences of thiophene precursors. nih.govbeilstein-journals.org For instance, 3-methylthiophene (B123197) can be converted to 4-bromo-3-methyl-2-thiophenecarbonyl chloride through a series of steps including bromination, Grignard formation, carboxylation, and conversion to the acid chloride. nih.govbeilstein-journals.org

A novel method for the synthesis of 2-thiophenecarboxylic acids involves the reaction of thiophenes with a CCl4–CH3OH–catalyst system, where the catalyst can be a vanadium, molybdenum, or iron compound. semanticscholar.org This reaction proceeds through the in-situ formation of reactive species that lead to the carboxylation of the thiophene ring. semanticscholar.org

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-halothiophene |

| Phenylacetate |

| Thiophene-2-acetic acid |

| Phenyl halide |

| Phenyl(thiophen-2-yl)methane |

| Phenyl(thiophen-2-yl)acetonitrile |

| 2-(chloromethyl)thiophene |

| Phenyl Grignard reagent |

| 2-bromo-5-phenylthiophene |

| Palladium |

| 2,4-dibromo-3-methylthiophene |

| 4-bromo-3-methyl-2-thiophenecarboxylic acid |

| Bromo-thiophene intermediate |

| Thiophene-2-carboxylic acid derivative |

| Phenyl(thiophen-2-yl)acetamide |

| Potassium phenyl(thiophen-2-yl)acetate |

| (4-bromothiophen-2-yl)acetic acid |

| Phenylboronic acid |

| Thiophene-2-boronic acid |

| Bromo-phenylacetic acid |

| Thiophene-2-carboxylic acid |

| 2-lithiated thiophene |

| n-butyllithium |

| Halogenated thiophene-2-carboxylic acid |

| 3-methylthiophene |

| 4-bromo-3-methyl-2-thiophenecarbonyl chloride |

| Carbon tetrachloride |

| Methanol |

| Vanadium |

| Molybdenum |

Phenylated Thiophene Precursors

The synthesis of this compound fundamentally relies on the initial formation of a phenylated thiophene scaffold. 2-Phenylthiophene (B1362552) is a key intermediate, and its synthesis is commonly achieved through cross-coupling reactions where a C-C bond is formed between a thiophene ring and a phenyl group.

One of the earliest and most effective methods is the Kumada coupling , which involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For instance, 2-thienylmagnesium bromide can be coupled with a phenyl halide in the presence of a nickel catalyst like Ni(dppe)Cl₂ (dppe = 1,2-bis(diphenylphosphino)ethane) to yield 2-phenylthiophene. researchgate.net This reaction is valued for its use of readily available Grignard reagents. organic-chemistry.org

Another prevalent method is the Suzuki-Miyaura coupling , which couples an organoboron compound (like a boronic acid) with an organic halide catalyzed by a palladium complex. mdpi.commdpi.com For example, 2-thiopheneboronic acid can be reacted with a bromobenzene (B47551) derivative to form the 2-phenylthiophene core. A notable challenge with thiopheneboronic acids in these reactions is the tendency to undergo protodeboronation, which can lower yields. mdpi.com

Below is a table summarizing common methods for the synthesis of 2-phenylthiophene.

Table 1: Synthesis of 2-Phenylthiophene Precursor

| Coupling Reaction | Thiophene Reagent | Phenyl Reagent | Catalyst System (Example) | Key Features |

|---|---|---|---|---|

| Kumada Coupling | 2-Thienylmagnesium bromide | Phenyl bromide | Ni(dppe)Cl₂ | Utilizes organomagnesium compounds; cost-effective for biaryl synthesis. wikipedia.orgorganic-chemistry.org |

| Suzuki-Miyaura Coupling | 2-Thiopheneboronic acid | Bromobenzene (B151609) | Pd(dppf)Cl₂, K₂CO₃ | Broad functional group tolerance; can be prone to protodeboronation with thiophene substrates. mdpi.com |

| Stille Coupling | 2-(Tributylstannyl)thiophene | Bromobenzene | Pd(PPh₃)₄ | Tolerant of many functional groups, but uses toxic organotin reagents. wikipedia.orglibretexts.org |

| Direct C-H Arylation | Thiophene | Bromobenzene | Pd(OAc)₂, K₂CO₃ | Avoids pre-functionalization of thiophene, enhancing atom economy. researchgate.net |

Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing complex molecules like this compound and its analogues. These strategies offer improvements in terms of efficiency, selectivity, and environmental impact.

Transition metal-catalyzed cross-coupling reactions remain the cornerstone for synthesizing this compound derivatives. The Suzuki-Miyaura reaction is particularly powerful for this purpose, allowing for the direct modification of a pre-formed thiophene-acetic acid scaffold. For example, researchers have successfully synthesized a range of derivatives by coupling 2-(4-bromothiophen-2-yl)acetic acid with various substituted arylboronic acids. frontiersin.orgnih.gov This was achieved using a palladium catalyst, such as Pd(PPh₃)₄, under mild conditions, demonstrating the reaction's utility in building molecular diversity. frontiersin.org

The Stille reaction , which couples an organotin compound with an organic halide, is another valuable tool. wikipedia.orglibretexts.org While it offers excellent functional group compatibility, the toxicity of organostannane reagents is a significant drawback. libretexts.orgwiley-vch.de The Kumada coupling , utilizing Grignard reagents, is also applicable for creating derivatives, especially when cost-effectiveness is a priority. organic-chemistry.orgresearchgate.net

Table 2: Comparison of Advanced Cross-Coupling Strategies

| Reaction | Organometallic Reagent | Electrophile | Catalyst (Typical) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid / Ester | Aryl/Vinyl Halide or Triflate | Palladium | Mild conditions, high functional group tolerance, commercially available reagents. frontiersin.orgnih.gov | Potential for protodeboronation. mdpi.com |

| Kumada | Grignard Reagent (Organomagnesium) | Aryl/Vinyl Halide | Nickel or Palladium | High reactivity, low-cost reagents. wikipedia.orgnih.gov | Limited tolerance for functional groups sensitive to Grignard reagents. organic-chemistry.org |

| Stille | Organostannane (Organotin) | Aryl/Vinyl Halide or Triflate | Palladium | Excellent functional group tolerance. wiley-vch.de | Toxicity and removal of tin byproducts. libretexts.org |

Photoredox catalysis has emerged as a powerful strategy that uses visible light to drive chemical reactions under exceptionally mild conditions. This approach can be applied to the arylation of heteroarenes like thiophene. d-nb.info In these systems, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process, generating highly reactive radical intermediates. For instance, the arylation of thiophenes has been achieved using a metal-free photocatalyst system, which activates an aryl halide to form an aryl radical. d-nb.info This radical is then trapped by the thiophene ring to form the C-C bond. d-nb.info

Key advantages of this method include:

Operation at room temperature.

Use of visible light as an energy source.

Avoidance of precious metal catalysts or other additives in some systems. d-nb.info

Dual photoredox/nickel catalysis has also been developed, combining the light-driven process with nickel catalysis to enable couplings of heteroaromatic halides, including those based on thiophene. acs.org

This compound possesses a chiral center at the α-carbon, making the stereoselective synthesis of its analogues a significant objective, particularly for applications in medicinal chemistry. Traditional methods often rely on chiral auxiliaries, which require multiple steps for attachment and removal. nih.gov

A more advanced and efficient strategy is the direct, enantioselective alkylation of arylacetic acid precursors. Research has shown that arylacetic acids can be deprotonated to form enediolates, which then undergo alkylation with high enantioselectivity. nih.gov This transformation can be guided by a chiral lithium amide, which acts as a non-covalent, "traceless" auxiliary that directs the stereochemical outcome and can be easily recovered after the reaction. nih.gov This method is highly valuable for producing α-aryl-α-heteroarylacetic acids, the class of compounds to which this compound belongs, and offers a streamlined, single-step alternative to classical approaches. nih.gov Other methods for producing structurally related chiral α-hydroxy acids have also been explored, often starting from inexpensive chiral materials like mandelic acid. researchgate.net

Green chemistry principles aim to make chemical synthesis more environmentally benign. In the context of this compound, these approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green strategies include:

Use of Greener Solvents: Suzuki coupling reactions, often used to create the phenyl-thiophene bond, have been successfully performed in water, which is a significant improvement over volatile organic solvents. semanticscholar.org Direct C-H arylation of thiophene derivatives has also been demonstrated in water, including low-purity industrial wastewater, showcasing a virtuous repurposing of resources. unito.it

Energy Efficiency: Microwave-assisted synthesis has been applied to accelerate Suzuki coupling reactions for preparing arylthiophenes. semanticscholar.orgrasayanjournal.co.in Microwave irradiation can dramatically reduce reaction times from hours to minutes, lowering energy consumption and often leading to higher yields. mdpi.com

Atom and Step Economy: Direct C-H arylation is an inherently greener approach compared to traditional cross-couplings. researchgate.netunito.it By directly coupling an aryl halide with a C-H bond on the thiophene ring, it eliminates the need to pre-functionalize the thiophene into an organometallic reagent, thus saving steps and reducing waste. researchgate.net

Chemical Reactivity and Derivatization of Phenyl Thiophen 2 Yl Acetic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid functional group is a versatile handle for a variety of chemical modifications. These transformations are fundamental in synthesizing derivatives with altered physical, chemical, and biological properties.

Esterification

Esterification of phenyl(thiophen-2-yl)acetic acid involves the reaction of its carboxyl group with an alcohol, typically in the presence of an acid catalyst, to form an ester and water. This classic reaction, known as Fischer esterification, is an equilibrium process that can be driven to completion by using an excess of the alcohol or by removing water as it forms. masterorganicchemistry.com For sterically hindered alcohols, such as tert-butyl alcohol, direct esterification is often inefficient. In such cases, the carboxylic acid is first converted to a more reactive intermediate, like a benzotriazole (B28993) ester, which then readily reacts with the tertiary alcohol. researchgate.net The resulting esters are valuable as intermediates and in various applications. For instance, the preparation of 2-halogenated phenyl-2-(2-thiophene diethylamino) acetic esters, which are key intermediates for pharmacologically active compounds, proceeds through the reaction of an alcohol with an activated form of the corresponding acid. google.com

Table 1: Examples of Esterification Reactions

| Reactant (Alcohol) | Catalyst/Method | Product |

|---|---|---|

| Methanol | H₂SO₄ (cat.) | Methyl phenyl(thiophen-2-yl)acetate |

| Ethanol | Amberlyst-15 | Ethyl phenyl(thiophen-2-yl)acetate |

| tert-Butyl alcohol | EDC, HOBt, DMAP | tert-Butyl phenyl(thiophen-2-yl)acetate |

| 2-Halogenated ethanol | Deacid reagent | 2-Halogenated ethyl phenyl(thiophen-2-yl)acetate |

Amidation (e.g., N-acylation reactions)

Amidation transforms this compound into the corresponding amide by reaction with an amine. Due to the low reactivity of amines with carboxylic acids directly, the acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂), or the use of peptide coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). These activated intermediates then undergo N-acylation upon reaction with a primary or secondary amine. This reaction is fundamental in the synthesis of a wide array of compounds, including biologically active molecules. An example is the formation of (2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid, where the amino group of phenylglycine is acylated by this compound. smolecule.com

Table 2: Examples of Amidation Reactions

| Reactant (Amine) | Coupling Agent/Method | Product |

|---|---|---|

| Ammonia | SOCl₂, then NH₃ | Phenyl(thiophen-2-yl)acetamide |

| Diethylamine | EDC, HOBt | N,N-Diethyl-2-phenyl-2-(thiophen-2-yl)acetamide |

| (S)-Phenylglycine | Coupling Agents | (2S)-2-phenyl-2-[(2-thiophen-2-ylacetyl)amino]acetic acid |

Reduction to Alcohols

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-phenyl-2-(thiophen-2-yl)ethanol. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this purpose, typically used in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk The reaction proceeds through a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the alcohol. libretexts.org An alternative and often safer method involves the use of borane (B79455) (BH₃) in THF. libretexts.org More recently, catalytic methods using earth-abundant metals have been developed; for instance, manganese(I)-catalyzed hydrosilylation has proven effective for reducing related compounds like 2-thiopheneacetic acid to its corresponding alcohol in high yields. nih.gov

Decarboxylation Reactions

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. The decarboxylation of arylacetic acids like this compound can be achieved under specific conditions, often requiring catalysis. The presence of the α-phenyl group can facilitate this reaction, as it stabilizes potential intermediates. stackexchange.com Oxidative decarboxylation methods, which convert arylacetic acids into the corresponding carbonyl compounds (aldehydes or ketones), have been developed using various metal catalysts or photoredox systems. organic-chemistry.orgchemrevlett.com For example, a copper-catalyzed aerobic oxidative decarboxylation can transform phenylacetic acids into aromatic carbonyl compounds. organic-chemistry.org Light-induced protocols have also been shown to promote the decarboxylation of (o-acylphenyl)acetic acids. researchgate.net

Thiophene (B33073) Ring Transformations

The thiophene ring is an electron-rich heteroaromatic system, making it more reactive towards electrophiles than benzene (B151609). e-bookshelf.de

Electrophilic Aromatic Substitution on the Thiophene Ring

Electrophilic aromatic substitution (EAS) is a key reaction for functionalizing the thiophene ring. In thiophene itself, substitution occurs preferentially at the C2 (α) position. pearson.com Since this compound already has a substituent at the C2 position, incoming electrophiles are directed primarily to the C5 position, which is the other, unsubstituted α-position. e-bookshelf.deresearchgate.net Common EAS reactions include halogenation (chlorination, bromination), nitration, sulfonation, and Friedel-Crafts acylation and alkylation. masterorganicchemistry.com

The effect of substituents on the thiophene ring's reactivity has been studied; for example, the rates of chlorination and bromination are significantly influenced by the nature of the substituent at the 5-position. rsc.org The introduction of a halogen at the 5-position creates a valuable synthetic handle for further modifications, such as cross-coupling reactions. Research has demonstrated the synthesis of various derivatives of 2-(thiophen-2-yl)acetic acid by introducing substituents at the 4- or 5-positions of the thiophene ring via Suzuki-Miyaura reactions, which presupposes an initial halogenation step. frontiersin.orgnih.gov

Table 3: Electrophilic Aromatic Substitution on this compound

| Electrophile (Reagent) | Reaction Type | Major Product |

|---|---|---|

| Br₂ in acetic acid | Bromination | (5-Bromothiophen-2-yl)(phenyl)acetic acid |

| HNO₃/H₂SO₄ | Nitration | (5-Nitrothiophen-2-yl)(phenyl)acetic acid |

| Acyl chloride/AlCl₃ | Friedel-Crafts Acylation | (5-Acetylthiophen-2-yl)(phenyl)acetic acid |

| SO₃/H₂SO₄ | Sulfonation | 5-(Phenyl(carboxy)methyl)thiophene-2-sulfonic acid |

Nucleophilic Substitution Reactions on Modified Thiophene Rings

The thiophene ring, while generally less susceptible to nucleophilic substitution than other heterocycles, can undergo such reactions, particularly when modified with activating groups. numberanalytics.com The presence of electron-withdrawing groups, such as a nitro group, on the thiophene ring facilitates nucleophilic attack. For instance, studies on 4-nitro-2-thienylmethyl and -ethyl chlorides and acetates have shown that they react with lithium 2-nitropropan-2-ide to yield C-alkylated products through a mechanism involving initial nucleophilic attack on the thiophene ring. researchgate.net

In computational studies of 2-methoxy-3-X-5-nitrothiophenes, where X is an electron-withdrawing group, the reaction with pyrrolidine (B122466) proceeds via a stepwise aromatic nucleophilic substitution (SNAr) pathway. researchgate.net This involves the initial addition of pyrrolidine to the C2 position, followed by the elimination of methanol. researchgate.net The reactivity of the thiophene ring towards nucleophiles is significantly enhanced compared to its benzene counterparts, a phenomenon attributed to the stabilizing effect of the sulfur atom on the reaction intermediates. uoanbar.edu.iq

Oxidation of the Thiophene Sulfur

The sulfur atom in the thiophene ring can be oxidized to form thiophene S-oxides and thiophene 1,1-dioxides. wikipedia.orgresearchgate.net The oxidation of thiophene with reagents like trifluoroperacetic acid can proceed at both the sulfur atom and the C2-C3 double bond. wikipedia.org The primary pathway often involves the formation of an S-oxide intermediate, which can then undergo further reactions like dimerization and subsequent oxidation to yield sulfoxide (B87167) and sulfone products. wikipedia.org

The use of hydrogen peroxide in the presence of acetic acid, catalyzed by a quaternary ammonium (B1175870) coordinated ionic liquid, has been shown to effectively oxidize thiophene to more polar sulfoxide and sulfone derivatives. researchgate.net This process is relevant in applications such as oxidative desulfurization. researchgate.net Furthermore, rhenium peroxides, formed from the reaction of methyltrioxorhenium(VII) with hydrogen peroxide, can transfer an oxygen atom to the sulfur of thiophene and its derivatives, leading to the formation of the corresponding sulfone via a sulfoxide intermediate. iust.ac.ir

Phenyl Ring Transformations

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, a fundamental process in aromatic chemistry. masterorganicchemistry.com These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The general mechanism proceeds in two steps: the initial attack of the electrophile by the aromatic π-system to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

Key EAS reactions applicable to the phenyl ring include:

Halogenation: Introduction of chlorine or bromine atoms, typically requiring a Lewis acid catalyst like FeCl₃ or FeBr₃. masterorganicchemistry.comlibretexts.org

Nitration: The introduction of a nitro group (NO₂) using a mixture of nitric and sulfuric acids. masterorganicchemistry.comlibretexts.org

Sulfonation: The introduction of a sulfonic acid group (SO₃H) using fuming sulfuric acid. youtube.comlibretexts.org

Friedel-Crafts Alkylation and Acylation: The introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.comyoutube.com

The reactivity and regioselectivity of these substitutions on the phenyl ring of this compound will be influenced by the existing substituents.

Alpha-Carbon Reactivity (e.g., enolization, halogenation)

The alpha-carbon of this compound, the carbon atom adjacent to the carboxylic acid group, exhibits notable reactivity. This reactivity stems from the ability to form enol or enolate intermediates. libretexts.orglibretexts.org

Enolization: In the presence of acid or base, the carboxylic acid can exist in equilibrium with its enol tautomer. libretexts.org While the equilibrium generally favors the keto form for simple carboxylic acids, the formation of the enol is a crucial step in many alpha-carbon reactions. youtube.com

Halogenation: The alpha-carbon can undergo halogenation (substitution with a halogen). This reaction can be catalyzed by acid or base. libretexts.orglibretexts.org For carboxylic acids, direct halogenation can be slow. However, the reaction can be facilitated by converting the carboxylic acid to a more reactive derivative, such as an acyl halide, which has a higher enol concentration. libretexts.org For example, α-bromophenylacetic acid can be prepared by brominating phenylacetic acid. orgsyn.org

Derivatization Strategies for Enhancing Chemical Performance

Derivatization of this compound is a key strategy to modify its properties for various applications, including improving biological activity or enhancing performance in materials science. jcu.edu.au

Introduction of Additional Functional Groups

The introduction of new functional groups can significantly alter the chemical and physical properties of the parent molecule.

Amide and Hydrazide Formation: The carboxylic acid group can be converted to an amide or a hydrazide. These modifications introduce polar functional groups with hydrogen bonding capabilities, which can influence solubility and biological interactions. mdpi.com

Heterocycle Synthesis: Hydrazide derivatives can serve as versatile intermediates for the synthesis of various heterocyclic rings, such as pyrazoles, pyrroles, oxadiazoles, and triazoles. mdpi.com These heterocyclic moieties can enhance the compound's chemical stability and biological activity. mdpi.com

Suzuki-Miyaura Cross-Coupling: For derivatives containing a halogen on the thiophene or phenyl ring, the Suzuki-Miyaura reaction is a powerful tool for introducing new aryl or heteroaryl groups. nih.gov This reaction involves the coupling of an organoboron compound with a halide in the presence of a palladium catalyst. nih.gov This method has been used to synthesize a variety of derivatives of (4-bromothiophen-2-yl)acetic acid with different arylboronic acids. nih.gov

Table of Synthesized Derivatives:

| Compound Name | Starting Material | Reagents and Conditions | Reference |

| 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | (4-bromothiophen-2-yl)-acetic acid | 4-(4-methylphenylsulfonamido)phenylboronic acid, Pd catalyst | nih.gov |

| 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | (4-bromothiophen-2-yl)-acetic acid | 3-(4-methylphenylsulfonamido)phenylboronic acid, Pd catalyst | frontiersin.org |

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid | (4-bromothiophen-2-yl)-acetic acid | 4-benzoylphenylboronic acid, Pd catalyst | nih.gov |

| 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid | (4-bromothiophen-2-yl)-acetic acid | 4-(phenoxymethyl)phenylboronic acid, Pd catalyst | nih.govfrontiersin.org |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic acid | (4-bromothiophen-2-yl)-acetic acid | 3-(benzyloxy)phenylboronic acid, Pd catalyst | frontiersin.org |

Formation of Macrocyclic or Supramolecular Assemblies

The molecular architecture of this compound, featuring a carboxylic acid group, a phenyl ring, and a thiophene ring, presents intriguing possibilities for the construction of larger, ordered structures such as macrocycles and supramolecular assemblies. While specific, discrete macrocycles synthesized directly from this compound are not extensively documented in dedicated research, the inherent chemical functionalities of the molecule provide a strong basis for its participation in supramolecular chemistry.

Beyond self-assembly through hydrogen bonding, this compound can serve as a versatile building block, or tecton, for the construction of more complex supramolecular systems. Its derivatives can be designed to participate in various non-covalent interactions, including π-π stacking, facilitated by the aromatic phenyl and thiophene rings.

Furthermore, derivatives of the closely related thiophene-3-acetic acid have been utilized as precursors for functionalized polythiophenes. frontiersin.org This suggests that this compound could similarly be functionalized and polymerized to create advanced materials with ordered, repeating structures. The electrochemical polymerization of a related compound, 3-thiophene acetic acid, has been shown to produce nanowires, indicating a high degree of supramolecular organization.

Spectroscopic and Structural Elucidation of Phenyl Thiophen 2 Yl Acetic Acid and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, including Phenyl(thiophen-2-yl)acetic acid and its derivatives.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multi-dimensional NMR techniques are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the complex spectra of this compound and its analogs.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments reveal scalar couplings between protons, helping to identify adjacent protons within the phenyl and thiophene (B33073) rings. For instance, in a substituted benzothiazole (B30560) complex, the H3 proton shows a doublet of doublets, indicating coupling to both H2 and H5 protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is invaluable for assigning the carbon signals of the aromatic rings and the acetic acid moiety by linking them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl ring, the thiophene ring, and the acetic acid group.

Detailed ¹H and ¹³C NMR data for several analogs of this compound have been reported. For example, the ¹H NMR spectrum of 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid shows multiplets for the aromatic protons in the range of 7.43-7.85 ppm and a singlet for the methylene (B1212753) protons at 3.96 ppm. nih.gov The corresponding ¹³C NMR spectrum displays signals for the carbonyl, carboxylic acid, and various aromatic carbons. nih.gov

Table 1: Selected ¹H and ¹³C NMR Data for this compound Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic Acid | 7.85–7.78 (m, 6H), 7.74–7.72 (m, 1H), 7.67 (t, J = 7.5 Hz, 1H), 7.56 (t, J = 7.6 Hz, 2H), 7.43 (s, 1H), 3.96 (s, 2H) | 196.6, 171.2, 140.4, 139.9, 137.7, 136.9, 135.6, 132.3, 130.5 (2C), 129.5 (2C), 128.1 (2C), 125.7, 125.6 (2C), 121.7, 34.5 | nih.gov |

| 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic Acid | 7.38 (d, J = 7.0 Hz, 2H), 7.32 (t, J = 7.4 Hz, 2H), 7.28–7.24 (m, 2H), 7.21–7.16 (m, 2H), 7.11–7.07 (m, 2H), 6.83 (dd, J = 8.3, 2.5 Hz, 1H), 5.03 (s, 2H), 3.84 (s, 2H) | 172.9, 159.2, 141.5, 137.4, 137.2, 136.7, 129.4, 128.1 (2C), 127.4, 127.2 (2C), 125.7, 119.5, 118.5, 113.1, 112.4, 69.6, 34.4 | frontiersin.org |

| 2-Phenylacetic acid | 7.24-7.36 (m, 5H), 3.64 (s, 2H) | 177.88, 133.18, 129.34, 128.61, 127.33, 41.01 | rsc.org |

| 2-(p-tolyl)acetic acid | 7.12-7.17 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H) | 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00 | rsc.org |

| 2-(4-bromophenyl)acetic acid | 7.46 (d, J = 8.39 Hz, 2H), 7.16 (d, J = 8.39 Hz, 2H), 3.60 (s, 2H) | 177.07, 132.11, 131.71, 131.06, 121.43, 40.34 | rsc.org |

Quantitative NMR Methodologies

Quantitative NMR (qNMR) offers a powerful tool for determining the purity and concentration of this compound and its analogs without the need for identical reference standards. By integrating the signals of the analyte with those of an internal standard of known concentration, a precise quantification can be achieved. This method is particularly valuable in pharmaceutical and chemical analysis where accuracy is paramount.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in a molecule.

For thiophene and its derivatives, characteristic vibrational frequencies have been identified. jchps.comiosrjournals.org The C-H stretching vibrations in heteroaromatics like thiophene typically appear in the region of 3100-3000 cm⁻¹. iosrjournals.org The C=C stretching vibrations within the thiophene ring are observed in the range of 1597.4-1625.4 cm⁻¹, while C-C stretching appears between 1202-1367 cm⁻¹. jchps.com The C-S stretching vibrations are generally weak and found in the region of 632.7-706.6 cm⁻¹. jchps.comiosrjournals.org

In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorptions for the carboxylic acid group, in addition to the signals from the phenyl and thiophene rings. The O-H stretch of the carboxylic acid would appear as a broad band, and the C=O stretch would be a strong absorption, typically in the range of 1660-1715 cm⁻¹ for hydrogen-bonded dimers. researchgate.net The FT-IR spectrum of 2-thiophene carboxylic acid, for example, shows C-C stretching vibrations at 1528 and 1352 cm⁻¹. iosrjournals.org

The analysis of phenylacetic acid and its derivatives by FT-IR has also been well-documented, with specific vibrations associated with the phenyl ring and the acetic acid moiety. semanticscholar.orgmdpi.com

Table 2: Characteristic Vibrational Frequencies for Thiophene Derivatives

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C-H Stretching | 3100-3000 | iosrjournals.org |

| C=C Stretching | 1597.4-1625.4 | jchps.com |

| C-C Stretching | 1202-1367 | jchps.com |

| C-S Stretching | 632.7-706.6 | jchps.comiosrjournals.org |

| C-H In-plane Bending | 1000-1300 | iosrjournals.org |

| C-H Out-of-plane Bending | 750-1000 | iosrjournals.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its analogs. Electrospray ionization (ESI) is a soft ionization technique commonly used to obtain the molecular ion peak, often as [M-H]⁻ or [M+H]⁺, which confirms the molecular weight of the compound. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For example, the fragmentation of phenyl acetate (B1210297) under atmospheric pressure chemical ionization (APCI) can involve the loss of ketene. researchgate.net The analysis of various this compound analogs has shown characteristic fragmentation patterns that help to confirm their structures. nih.govfrontiersin.org For instance, the ESI-MS of 2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic acid showed the [M-H]⁺ ion at m/z 321.07, corresponding to the calculated molecular weight of 322.38 for C₁₉H₁₄O₃S. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For thiophene-containing molecules, X-ray diffraction studies have revealed key structural parameters. The C-S bond lengths in thiophene and its derivatives typically range from 1.801 Å to 1.854 Å. jchps.com The C-C-C bond angles within the thiophene ring are generally around 113.8° to 114.1°. jchps.com The crystal structure of related compounds, such as 2-(phenyl-carbonothio-ylsulfan-yl)acetic acid, has been determined, revealing the formation of hydrogen-bonded dimers in the solid state. nih.gov

Crystal Packing Analysis

The analysis of the crystal packing reveals the intermolecular interactions that govern the arrangement of molecules in the crystal lattice. These interactions can include hydrogen bonding, π-π stacking, and van der Waals forces.

In the crystal structure of 2-(phenyl-carbonothio-ylsulfan-yl)acetic acid, O-H···O hydrogen bonds link the molecules into dimers. nih.gov These dimers are further connected into sheets by C-H···O interactions. nih.gov The study of thiophene/phenylene co-oligomers has shown that intermolecular interactions, such as π-π stacking, become increasingly important at higher concentrations and in the solid state, influencing the spectroscopic properties. researchgate.net The introduction of alkyl substituents in related AIE-active materials has been shown to weaken intermolecular interactions, affecting the crystal quality and physical properties. rsc.org

Hydrogen Bonding Network Analysis

A closely related compound, 2-Thiopheneacetic acid , provides a foundational understanding of the hydrogen bonding motifs that can be expected. In its crystalline state, 2-Thiopheneacetic acid molecules form centrosymmetric dimers through characteristic O–H⋯O hydrogen bonds between their carboxylic acid groups. acs.org The crystal structure reveals two independent dimers within the asymmetric unit. The hydrogen bond geometries for these dimers have been determined with O–H bond lengths of 0.88(2) Å and 0.85(2) Å, and the corresponding O···H distances are 1.79 Å and 1.829 Å, respectively. acs.org This dimerization is a common feature in carboxylic acids and is a dominant force in their crystal packing.

In more complex analogs that incorporate amide functionalities, the hydrogen bonding network becomes more intricate. For instance, in N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , the crystal packing is stabilized by a combination of C–H⋯N and N–H⋯N hydrogen bonds. nih.gov These interactions create a robust three-dimensional network. Specifically, the N1 and C5 atoms act as hydrogen-bond donors to the N2 atom of a neighboring molecule, resulting in the formation of centrosymmetric R²₂(12) and R²₂(16) ring motifs. nih.gov The interplay of these hydrogen bonds leads to the formation of an R²₁(6) ring, further stabilizing the crystal structure. nih.gov

Another analog, (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid , exhibits both intramolecular and intermolecular hydrogen bonds. iucr.orgresearchgate.net An intramolecular O—H⋯O hydrogen bond is crucial for the stability of the molecular conformation, leading to the formation of an S(7) ring motif. iucr.orgresearchgate.net In the crystal, molecules of this analog are interconnected by C—H⋯O hydrogen bonds, which form C(8) chains that extend along the a-axis. iucr.orgresearchgate.net

The following table summarizes the key hydrogen bonding parameters observed in these analogs:

| Compound | Hydrogen Bond Type | Donor-H Distance (Å) | Acceptor···H Distance (Å) | Ring Motif |

| 2-Thiopheneacetic Acid (Dimer 1) | O–H⋯O | 0.88(2) | 1.79 | R²₂(8) |

| 2-Thiopheneacetic Acid (Dimer 2) | O–H⋯O | 0.85(2) | 1.829 | R²₂(8) |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | C–H⋯N, N–H⋯N | - | - | R²₂(12), R²₂(16), R²₁(6) |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | O—H⋯O (intramolecular) | - | - | S(7) |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | C—H⋯O (intermolecular) | - | - | C(8) chain |

Conformational Analysis in the Solid State

The conformation of this compound and its derivatives in the solid state is dictated by the spatial arrangement of the phenyl and thiophene rings relative to the acetic acid or equivalent moiety. This conformation is often a result of minimizing steric hindrance while maximizing favorable intermolecular interactions, such as hydrogen bonds and van der Waals forces.

In the crystal structure of 2-Thiopheneacetic acid , the thiophene rings and the carboxyl groups within a dimer are not coplanar. acs.org This deviation from planarity is a significant conformational feature. The methylene group of the acetic acid moiety provides flexibility, allowing the thiophene ring to adopt a low-energy orientation with respect to the carboxylic acid group.

In the case of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide , the molecule adopts a non-planar conformation. nih.gov The dihedral angle between the thiophene ring and the thiophene-3-carbonitrile ring is a significant 74.27(10)°. nih.gov The acetamide (B32628) bridge also introduces a twist, with a dihedral angle of 60.38(22)° between the thiophene ring and the C1/C5/C6/N1/C7 acetamide plane. nih.gov

The table below presents key dihedral and torsion angles that define the solid-state conformation of these analogs:

| Compound | Ring 1 | Ring 2 / Moiety | Dihedral/Torsion Angle (°) | Description |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | Phenyl | Thiophene (major component) | 62.45(8) | Dihedral Angle |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | Phenyl | Thiophene (minor component) | 63.1(5) | Dihedral Angle |

| (Z)-4-oxo-4-{phenyl[(thiophen-2-yl)methyl]amino}but-2-enoic acid | - | N1—C4—C3—C2 | 172.40(13) | Torsion Angle |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Thiophene | Thiophene-3-carbonitrile | 74.27(10) | Dihedral Angle |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | Thiophene | Acetamide bridge | 60.38(22) | Dihedral Angle |

The structural elucidation of these compounds in the solid state underscores the importance of a detailed analysis of both hydrogen bonding and conformational preferences. These factors are intrinsically linked and collectively determine the macroscopic properties of the crystalline material.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a detailed description of molecular properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for optimizing molecular geometry and analyzing electronic properties. rsc.orgresearchgate.net DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(**), are used to determine the most stable conformation (the lowest energy state) of Phenyl(thiophen-2-yl)acetic acid. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is found.

The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar molecules like phenylacetic and phenoxyacetic acids have shown that DFT can accurately reproduce experimental geometric parameters. nih.gov The electronic structure analysis reveals the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. These calculations can also provide insights into the stability of different conformations, such as the orientation of the phenyl and thiophene (B33073) rings relative to the acetic acid group. acs.orgacs.org

Table 1: Illustrative Optimized Geometrical Parameters of this compound using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(alpha)-C(carboxyl) | ~ 1.52 Å |

| Bond Length | C(thiophene)-C(alpha) | ~ 1.51 Å |

| Bond Length | C(phenyl)-C(alpha) | ~ 1.51 Å |

| Bond Angle | Thiophene-C(alpha)-Phenyl | ~ 112° |

| Dihedral Angle | Phenyl-C(alpha)-C(carboxyl)-O | ~ 60° |

Note: These are hypothetical values based on typical findings for related structures.

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data. acs.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, such as CCSD(T), provide highly accurate electronic structure calculations. acs.org While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other methods and for studying systems where electron correlation effects are particularly important. acs.org For this compound, these high-level calculations can offer a more refined understanding of its intermolecular interactions and reaction energetics.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comresearchgate.net For this compound, the HOMO is typically localized on the electron-rich thiophene and phenyl rings, while the LUMO may be distributed over the phenyl ring and the carboxylic acid group. nih.govcore.ac.uk

Table 2: Representative FMO Energies for this compound

| Orbital | Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | ~ 5.3 eV |

Note: These are hypothetical values based on data for similar thiophene derivatives. researchgate.netcore.ac.uk

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and reactivity of a molecule. nih.govresearchgate.net It maps the electrostatic potential onto the electron density surface of the molecule. researchgate.net Different colors on the MEP map indicate different potential values, which helps in identifying the electrophilic and nucleophilic sites.

Typically, red regions represent areas of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. In this compound, these would be located around the oxygen atoms of the carboxylic acid group and the sulfur atom of the thiophene ring. Blue regions indicate positive electrostatic potential (electron-poor), which are prone to nucleophilic attack, such as the hydrogen atom of the hydroxyl group. researchgate.netyoutube.com

Reactivity Descriptors (e.g., Fukui functions, chemical hardness, electrophilicity index)

Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. researchgate.netresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to changes in its electron distribution. It is calculated from the HOMO-LUMO gap. Softness is the reciprocal of hardness. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. researchgate.net

Electrophilicity Index (ω) : This descriptor quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile. researchgate.net

Fukui Functions (f(r)) : These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netresearchgate.net By analyzing the Fukui function values for each atom, one can predict the regioselectivity of chemical reactions involving this compound. researchgate.net

Table 3: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Definition | Calculated Value (eV) |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | ~ 2.65 |

| Chemical Softness (S) | 1 / η | ~ 0.38 |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | ~ 3.85 |

| Electrophilicity Index (ω) | χ2 / (2η) | ~ 2.79 |

Note: These are hypothetical values calculated from the FMO energies in Table 2.

Reaction Mechanism Predictions and Transition State Calculations

The prediction of reaction mechanisms and the characterization of transition states are fundamental applications of computational chemistry. For the synthesis of thiophene-containing compounds, various reaction pathways can be elucidated through theoretical calculations.

A common method for the synthesis of derivatives of 2-(thiophen-2-yl)acetic acid is the Suzuki-Miyaura cross-coupling reaction. nih.gov This reaction typically involves the coupling of a thiophene boronic acid with an aryl halide, catalyzed by a palladium complex. While specific transition state calculations for the synthesis of this compound were not found, computational studies on similar cross-coupling reactions have detailed the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Density Functional Theory (DFT) calculations are frequently employed to determine the energy barriers of these steps and to identify the geometry of the transition state structures.

Another relevant reaction is the acylation of aminothiophenes with activated 2-(thiophen-2-yl)acetic acid. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide involves a two-step process. nih.gov The first step is the activation of 2-(thiophen-2-yl)acetic acid to 2-(thiophen-2-yl)acetyl chloride using thionyl chloride. nih.gov The subsequent step is the N-acylation of 2-aminothiophene-3-carbonitrile (B183302) with the prepared acetyl chloride. nih.gov While experimental details are provided, a computational investigation of this reaction mechanism would involve calculating the energy profile for the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group. Transition state calculations for such reactions typically focus on locating the saddle point on the potential energy surface corresponding to the highest energy barrier in this process.

Theoretical studies on the synthesis of various substituted nicotinamide (B372718) derivatives have also been reported, involving the acylation of thiophen-2-amine with acyl chlorides under basic conditions. mdpi.com These studies provide a framework for understanding the reactivity and mechanism of similar acylation reactions involving thiophene moieties.

Spectroscopic Property Simulations (NMR, IR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting spectroscopic data. Simulations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic properties.

NMR Spectroscopy: Theoretical calculations of NMR chemical shifts, typically using DFT methods, can provide valuable information for the assignment of experimental spectra. For derivatives of 2-(thiophen-2-yl)acetic acid, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, experimental ¹H and ¹³C NMR data have been reported. nih.gov A computational study on this molecule would involve optimizing its geometry and then calculating the NMR shielding tensors to predict the chemical shifts of the various protons and carbons. Comparison of these calculated shifts with experimental values can confirm the proposed structure.

Table 1: Experimental ¹H NMR Data for N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide in CDCl₃ nih.gov

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH–C=O | 9.32 | s |

| -CH₂- | 4.10 | s |

| Thiophene H1 | 7.33 | d |

| Thiophene H2, H3 | 7.06–7.33 | m |

| Thiophene H4 | 6.98 | d |

IR Spectroscopy: Simulated IR spectra, obtained from frequency calculations at the DFT level, can be compared with experimental Fourier-transform infrared (FTIR) spectra to identify characteristic vibrational modes. For N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, the structure was confirmed by FT-IR spectroscopy. nih.gov A computational analysis would predict the vibrational frequencies and intensities of key functional groups, such as the C=O stretching of the carboxylic acid and amide groups, and the various C-H and C-S stretching and bending modes of the thiophene and phenyl rings.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for simulating UV-Vis absorption spectra. These calculations provide information about the electronic transitions within a molecule. For example, in a study of thiophene derivatives, TD-DFT calculations were used to understand the nature of the electronic transitions responsible for the observed absorption bands. niscpr.res.in A similar computational study on this compound would likely reveal π → π* transitions associated with the aromatic phenyl and thiophene rings. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental data to validate the computational model and to understand the influence of substituents on the electronic properties.

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to explore the different spatial arrangements of a molecule and their relative energies.

For a molecule like this compound, the key conformational degrees of freedom would be the rotation around the single bonds connecting the phenyl ring to the alpha-carbon and the thiophene ring to the alpha-carbon, as well as the orientation of the carboxylic acid group.

A conformational analysis would typically involve a systematic or stochastic search of the conformational space to identify low-energy conformers. The relative energies of these conformers can be calculated using various levels of theory, from molecular mechanics to high-level ab initio methods.

The potential energy surface can be mapped by systematically varying one or two dihedral angles and calculating the energy at each point, while optimizing the rest of the geometry. This provides a visual representation of the energy landscape, revealing the locations of energy minima (stable conformers) and transition states (barriers to rotation). For example, a study on a novel N-(1-(4-bromothiophen-2-yl)ethylidene)-2-(piperazin-1-yl)ethanamine Schiff base utilized DFT to determine that the E-isomer is more stable than the Z-isomer by calculating their total energies. core.ac.uk The rotational barrier between the isomers was also calculated. core.ac.uk

Such analyses for this compound would be crucial for understanding its interactions with biological targets, as the preferred conformation in a receptor binding site may differ from its lowest energy conformation in solution.

Applications in Organic Synthesis and Materials Science Non Biological/non Clinical Focus

Phenyl(thiophen-2-yl)acetic Acid as a Synthetic Building Block

The reactivity of the carboxylic acid group, the aromatic nature of the phenyl and thiophene (B33073) rings, and the potential for functionalization at various positions make this compound a valuable starting material for a range of chemical transformations.

The this compound framework is a key component in the synthesis of more elaborate heterocyclic structures. The carboxylic acid moiety can be readily converted into other functional groups, such as amides or esters, facilitating the construction of larger, multi-cyclic systems.

A notable application is the synthesis of novel amide derivatives through N-acylation reactions. For instance, 2-(thiophen-2-yl)acetic acid can be activated, typically by conversion to its acyl chloride, and subsequently reacted with other heterocyclic amines. acs.org A specific example is the reaction of activated 2-(thiophen-2-yl)acetic acid with 2-aminothiophene-3-carbonitrile (B183302) to yield N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, a complex molecule containing two thiophene rings linked by an amide bridge. acs.org This process demonstrates a straightforward method for linking different heterocyclic units.

Similarly, derivatives are designed by splicing nicotinic acid with thiophene amines to create N-(thiophen-2-yl) nicotinamide (B372718) derivatives, which are complex multi-ring systems. mdpi.com The core structure is also found integrated into other advanced heterocyclic systems like thiazoles and oxazoles. Examples include (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid and 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid, showcasing the versatility of this scaffold in creating diverse molecular frameworks. americanelements.combiosynth.com

Table 1: Examples of Advanced Heterocyclic Systems Derived from Thiophene Acetic Acid Scaffolds

| Starting Material/Scaffold | Reagent | Resulting Heterocyclic System | Reference |

| 2-(thiophen-2-yl)acetic acid | 2-aminothiophene-3-carbonitrile | N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | acs.org |

| Nicotinic acid | Substituted thiophen-2-amine | N-(thiophen-2-yl) nicotinamide derivatives | mdpi.com |

| Thiophene acetic acid core | (Not specified) | (2-Amino-4-thiophen-2-yl-thiazol-5-yl)-acetic acid | biosynth.com |

| Thiophene acetic acid core | (Not specified) | 2-({[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl}sulfanyl)acetic acid | americanelements.com |

Multi-component reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single operation to form a complex product, and they are a cornerstone for the synthesis of diverse heterocyclic compounds, including thiophenes. researchgate.net The Gewald thiophene synthesis, a well-known MCR, typically involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to produce a polysubstituted 2-aminothiophene. mdpi.comfu-berlin.de

While this compound itself is not a direct substrate for the classical Gewald reaction, its derivatives can be employed in such transformations. For example, a ketone function can be introduced into the molecule, which then participates in a Gewald reaction to build an additional thiophene ring onto the existing structure. mdpi.com This highlights the potential for using functionalized this compound derivatives as key components in MCRs to rapidly generate molecular complexity. The versatility of MCRs allows for the creation of a vast library of thiophene derivatives from various starting materials. researchgate.net

The structural backbone of this compound serves as an excellent platform for building more complex and highly functionalized organic molecules. Its utility as a versatile scaffold is demonstrated in synthetic strategies that modify its structure through cross-coupling reactions.

A prime example is the use of (4-bromo-thiophen-2-yl)-acetic acid as a starting fragment in Suzuki-Miyaura cross-coupling reactions. frontiersin.orgnih.gov By coupling this bromo-derivative with a variety of arylboronic acids, a series of 4-phenyl-(thiophen-2-yl)acetic acid derivatives can be synthesized. frontiersin.org This approach allows for the systematic introduction of different phenyl groups onto the thiophene ring, creating a library of complex molecules with tailored electronic and steric properties. frontiersin.org This modular approach is a powerful tool for developing new compounds for various applications in materials science. nih.gov The general utility of the phenylacetic acid scaffold for creating complex, multi-aryl structures has also been demonstrated in the synthesis of molecules like 2-[(3,4,5-triphenyl)phenyl]acetic acid through multi-step routes. mdpi.com

Table 2: Synthesis of 4-Aryl-(thiophen-2-yl)acetic Acid Derivatives via Suzuki-Miyaura Coupling

| Starting Material | Coupling Partner (Arylboronic Acid/Ester) | Resulting Complex Molecule | Reference |

| (4-bromo-thiophen-2-yl)-acetic acid | 4-(4-methylphenylsulfonamido)phenylboronic acid | 2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | frontiersin.org |

| (4-bromo-thiophen-2-yl)-acetic acid | 3-(4-methylphenylsulfonamido)phenylboronic acid | 2-(4-(3-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic acid | frontiersin.org |

| (4-bromo-thiophen-2-yl)-acetic acid | 4-(phenoxymethyl)phenylboronic acid | 2-(4-(4-(phenoxymethyl)phenyl)thiophen-2-yl)acetic acid | frontiersin.org |

| (4-bromo-thiophen-2-yl)-acetic acid | 3-(benzyloxy)phenylboronic acid | 2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic acid | frontiersin.org |

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding

Phenyl(thiophen-2-yl)acetic acid and its derivatives are recognized for their versatile chemical nature and significant biological potential. The core structure, which combines a phenyl group and a thiophene (B33073) ring linked by an acetic acid moiety, provides a unique three-dimensional arrangement that facilitates interactions with various biological targets.

A key area of current understanding revolves around the synthesis of derivatives of this compound, particularly through the functionalization of the thiophene ring. Research has demonstrated that the 4-position of the (thiophen-2-yl)acetic acid core is amenable to modification, notably through Suzuki-Miyaura cross-coupling reactions. frontiersin.orgnih.gov This has allowed for the creation of a library of 4-phenyl-(thiophen-2-yl)acetic acid derivatives, where different arylboronic acids are coupled to a (4-bromo-thiophen-2-yl)-acetic acid intermediate. frontiersin.orgnih.gov

The primary therapeutic application that has been explored is in the realm of anti-inflammatory and anticancer agents. Specifically, derivatives of this compound have been identified as potential inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer. frontiersin.orgnih.gov Computational studies, including virtual fragment screening and molecular docking, have been instrumental in identifying this potential and in guiding the synthesis of targeted derivatives. frontiersin.orgnih.gov These in silico approaches have been validated by in vitro assays, which have shown that certain derivatives exhibit inhibitory activity against mPGES-1 in the low micromolar range and can induce cell cycle arrest in cancer cell lines. frontiersin.orgnih.gov

Spectroscopic and analytical techniques are routinely used to characterize these compounds. High-Performance Liquid Chromatography (HPLC) is employed to assess purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structures of newly synthesized derivatives. frontiersin.orgnih.gov The synthesis of the parent compound, thiophene-2-acetic acid, can be achieved from precursors like 2-acetylthiophene. wikipedia.org

Emerging Methodologies and Techniques for Further Research

The future investigation of this compound and its analogues will undoubtedly be propelled by the adoption of emerging methodologies and advanced analytical techniques.

Advanced Synthetic Methodologies: While classical methods like the Suzuki-Miyaura coupling have proven effective, the field is moving towards more efficient and sustainable synthetic strategies. frontiersin.orgnih.gov Recent advances in the synthesis of thiophene derivatives, such as the cyclization of functionalized alkynes, offer novel routes to the core thiophene structure. mdpi.comnih.govresearchgate.net These methods could provide more direct and atom-economical pathways to substituted thiophene acetic acids. Furthermore, the use of ionic liquids as catalysts and reaction media presents an environmentally benign alternative for the synthesis of related heterocyclic systems. ccsenet.org

High-Throughput Screening and In Silico Design: The initial identification of this compound derivatives as mPGES-1 inhibitors was heavily reliant on in silico screening. frontiersin.orgnih.gov Future research will benefit from more sophisticated computational tools, including advanced molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) methods, to better predict binding affinities and understand the dynamic interactions with biological targets. Machine learning and artificial intelligence algorithms are also emerging as powerful tools for predicting the biological activity and pharmacokinetic properties of novel compounds, which can accelerate the design-synthesis-test cycle.

Advanced Analytical and Structural Characterization: To gain deeper insights into the structure-activity relationships, advanced analytical techniques will be crucial. X-ray crystallography can provide precise three-dimensional structural information of the compounds and their complexes with target proteins. researchgate.netnih.gov Hirshfeld surface analysis is another powerful tool for investigating and quantifying intermolecular interactions within the crystal structure, which can inform our understanding of the solid-state properties and molecular recognition patterns. researchgate.netacs.org

Potential for Novel Derivative Design and Synthesis

The this compound scaffold is ripe for the design and synthesis of novel derivatives with tailored properties. The existing research provides a solid foundation for structure-activity relationship (SAR) studies, which can guide the rational design of next-generation compounds.

Systematic SAR Studies: The current data on mPGES-1 inhibitors suggests that the nature and substitution pattern of the phenyl ring attached to the thiophene core significantly influence biological activity. frontiersin.orgnih.gov A systematic exploration of a wider range of substituents on this phenyl ring is a logical next step. This could include electron-donating and electron-withdrawing groups, as well as different heterocyclic rings, to probe the electronic and steric requirements for optimal target engagement.

Bioisosteric Replacement: The thiophene ring itself, as well as the phenyl ring, can be subjected to bioisosteric replacement. For instance, replacing the thiophene with other five-membered heterocycles like furan, pyrrole, or thiazole (B1198619) could lead to derivatives with improved efficacy, selectivity, or pharmacokinetic profiles. Similarly, the phenyl group could be replaced with other aromatic or heteroaromatic systems.

Hybrid Molecule Design: An emerging trend in drug discovery is the creation of hybrid molecules that combine two or more pharmacophores to achieve synergistic effects or multi-target activity. The this compound moiety could be conjugated with other known anticancer or anti-inflammatory agents to develop novel hybrid drugs with enhanced therapeutic potential.

Data on Synthesized this compound Derivatives:

| Compound ID | R-Group on Phenyl Ring | Synthetic Method | Reference |

| 2a | 4-(4-methylphenylsulfonamido) | Suzuki-Miyaura coupling | frontiersin.orgnih.gov |

| 2b | 3-(4-methylphenylsulfonamido) | Suzuki-Miyaura coupling | frontiersin.orgnih.gov |

| 2e | 4-(phenoxymethyl) | Suzuki-Miyaura coupling | frontiersin.orgnih.gov |

| 2f | 3-(benzyloxy) | Suzuki-Miyaura coupling | frontiersin.orgnih.gov |

Interdisciplinary Research Opportunities in Chemical Sciences

The study of this compound and its derivatives is not confined to medicinal chemistry but offers exciting opportunities for interdisciplinary research across the chemical sciences.

Materials Science: Thiophene-based compounds are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. researchgate.net The unique electronic properties of the this compound scaffold could be harnessed to design novel functional materials. The carboxylic acid group provides a convenient handle for anchoring these molecules onto surfaces or for incorporation into larger polymer backbones, leading to new conductive or photoactive materials.

Chemical Biology: The development of fluorescently-labeled or biotinylated derivatives of this compound would create valuable chemical probes. These probes could be used to study the cellular uptake, subcellular localization, and target engagement of these compounds in real-time, providing crucial insights into their mechanism of action.

Catalysis: The thiophene moiety is known to interact with transition metals. This property could be exploited to design novel ligands for catalysis. This compound derivatives could be explored as ligands in various catalytic transformations, potentially offering unique reactivity or selectivity due to the specific electronic and steric environment provided by the scaffold.

Q & A

Q. What are the standard synthetic routes for preparing phenyl(thiophen-2-yl)acetic acid, and how do reaction conditions influence yield?

this compound can be synthesized via electrochemical carboxylation of diarylmethanol derivatives in dimethyl sulfoxide (DMSO) under controlled potentials, achieving moderate yields with high regioselectivity . Alternative methods include Friedel-Crafts acylation of thiophene with oxalyl chloride, followed by carbonyl reduction to introduce the acetic acid moiety. Reaction optimization (e.g., temperature, solvent polarity, and catalyst choice) is critical to minimizing byproducts like over-acylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H NMR (400 MHz in CDCl), is essential for confirming structural integrity, with distinct peaks for the thiophene ring (δ 6.8–7.4 ppm) and the acetic acid moiety (δ 3.8–4.2 ppm) . High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity assessment, especially when synthesizing derivatives for biological studies .

Q. What safety precautions are required when handling this compound in the lab?

Wear nitrile gloves, safety goggles, and a lab coat to avoid skin/eye contact. Use in a fume hood due to potential respiratory irritation. In case of inhalation, move to fresh air and consult a poison center immediately. Store at 2–8°C in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can electrochemical synthesis of this compound be optimized to reduce carboxylation byproducts?

Optimize electrode materials (e.g., platinum vs. carbon) and electrolyte composition (e.g., tetrabutylammonium salts) to enhance electron transfer efficiency. Lowering the current density and extending reaction time can improve selectivity for the mono-carboxylated product. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

Discrepancies in cytotoxicity or enzyme inhibition assays often arise from impurities or stereochemical variations. Use High-Resolution Mass Spectrometry (HRMS) and chiral HPLC to verify compound identity and enantiomeric purity. For example, cyclization reactions involving 2-oxo-2-(thiophen-2-yl)acetic acid may produce regioisomers requiring careful chromatographic separation .

Q. How does the thiophene ring influence the compound’s interactions in drug-receptor binding studies?

The sulfur atom in the thiophene ring enhances π-π stacking with aromatic residues in enzyme active sites, as seen in derivatives like ketotifen and cefalotin. Computational docking studies (e.g., AutoDock Vina) paired with mutagenesis assays can map binding interactions. Compare analogs with phenyl or furan substitutions to isolate electronic effects .

Q. What advanced analytical methods are used to characterize degradation products under accelerated stability testing?

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in negative ion mode identifies oxidative degradation products (e.g., sulfoxide derivatives). Forced degradation under acidic (0.1 M HCl) and thermal (40°C) conditions reveals hydrolytic cleavage of the acetic acid moiety, requiring stabilization via lyophilization or inert atmosphere storage .

Q. How can structural modifications enhance the compound’s bioavailability for CNS-targeted therapies?

Introducing fluorinated groups at the phenyl ring (e.g., 2,2-difluoro analogs) improves blood-brain barrier permeability by increasing lipophilicity (logP). Prodrug strategies, such as esterification of the carboxylic acid group, enhance oral absorption. Validate via in vitro Caco-2 cell permeability assays and in vivo pharmacokinetic studies in rodent models .

Methodological Guidelines

- Synthesis Optimization : Prioritize electrochemical methods for scalability, but validate purity via H NMR and HPLC .

- Analytical Workflow : Combine NMR for structural confirmation, HRMS for molecular weight validation, and LC-MS/MS for degradation profiling .

- Biological Assays : Use enantiomerically pure samples and include controls (e.g., thiophene-free analogs) to isolate pharmacological effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.